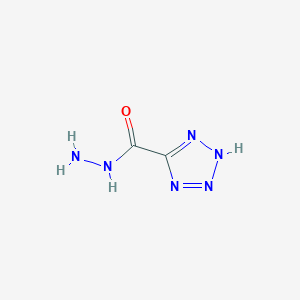

1H-1,2,3,4-tetrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

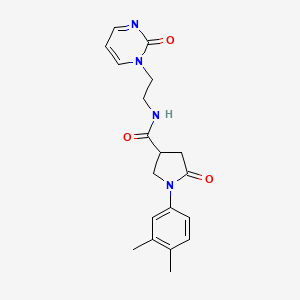

1H-1,2,3,4-tetrazole-5-carbohydrazide is a chemical compound with the molecular formula C2H4N6O . It has a molecular weight of 128.09 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions with amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The InChI code for this compound is 1S/C2H4N6O/c3-4-2(9)1-5-7-8-6-1/h3H2, (H,4,9) (H,5,6,7,8) . This indicates the presence of two carbon atoms, four hydrogen atoms, six nitrogen atoms, and one oxygen atom in the molecule .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 128.09 .Applications De Recherche Scientifique

Use in Medicinal Chemistry

1H-tetrazoles, including 1H-1,2,3,4-tetrazole-5-carbohydrazide, are significant in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids and amide moieties. These compounds are known for their metabolic stability and physicochemical properties, making them essential for drug design. The use of tetrazoles in the formulation of FDA-approved drugs, such as losartan, cefazolin, and alfentanil, highlights their importance in this field. Moreover, their binding modes, structural biology, and 3D conformations are still areas of active research, enhancing their utility in medicinal chemistry (Neochoritis, Zhao, & Dömling, 2019).

Synthetic Methods and Green Chemistry

Tetrazoles, including this compound, are synthesized through various methods. An efficient approach for the preparation of 1-substituted 1H-1,2,3,4-tetrazoles has been reported using natural and heterogeneous catalysts, such as Natrolite zeolite, under solvent-free conditions. This method offers high yields, simple methodology, and is environmentally friendly due to its green chemistry principles (Habibi, Nasrollahzadeh, & Kamali, 2011).

Applications in Agricultural Chemistry

This compound derivatives have been explored for their potential use as agricultural antifungal agents. Studies have indicated that certain derivatives exhibit strong bioactivity against various fungi, with some surpassing the effectiveness of established antifungal agents. The exploration of these compounds in the context of succinate dehydrogenase targeting provides a promising avenue for developing novel antifungal solutions in agriculture (Wu et al., 2019).

Photodegradation and Environmental Impact

Tetrazole-based compounds like this compound are studied for their photodegradation properties, which is crucial for understanding their environmental impact. For instance, bis(1H-tetrazol-5-yl)amine, a tetrazole derivative, has been investigated for its photodegradation behavior in water under solar and UV light, revealing pathways and intermediates that are important for assessing their environmental stability and degradation (Halasz, Hawari, & Perreault, 2020).

Mécanisme D'action

Target of Action

Tetrazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to bioactive molecules .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with their targets, which may lead to changes in the target’s function .

Result of Action

It’s known that tetrazole derivatives can have various biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-1,2,3,4-tetrazole-5-carbohydrazide . For instance, the compound’s density and acidity coefficient (pKa) can affect its interaction with targets and its stability in different environments .

Propriétés

IUPAC Name |

2H-tetrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6O/c3-4-2(9)1-5-7-8-6-1/h3H2,(H,4,9)(H,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMQZFYZVHJLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)

![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)

![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)

![4-propan-2-yloxy-N-[3-[(4-propan-2-yloxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2467214.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)